Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, an ethoxyphenyl group, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired hexahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Modified ethoxyphenyl derivatives with new substituents.
Scientific Research Applications
Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and DNA.
Mechanism of Action
The mechanism of action of Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their therapeutic potential.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in both medicinal chemistry and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for research and development.
Properties
Molecular Formula |
C26H35NO4 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
pentyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H35NO4/c1-6-8-11-14-31-25(29)22-17(3)27-19-15-26(4,5)16-20(28)24(19)23(22)18-12-9-10-13-21(18)30-7-2/h9-10,12-13,23,27H,6-8,11,14-16H2,1-5H3 |
InChI Key |
DHDNVEIAQQZEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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